Boc-L-3-thienylalanine dcha Boc-L-3-thienylalanine dcha
Brand Name: Vulcanchem
CAS No.: 331730-13-3
VCID: VC8102034
InChI: InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C24H40N2O4S
Molecular Weight: 452.7 g/mol

Boc-L-3-thienylalanine dcha

CAS No.: 331730-13-3

Cat. No.: VC8102034

Molecular Formula: C24H40N2O4S

Molecular Weight: 452.7 g/mol

* For research use only. Not for human or veterinary use.

Boc-L-3-thienylalanine dcha - 331730-13-3

Specification

CAS No. 331730-13-3
Molecular Formula C24H40N2O4S
Molecular Weight 452.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid
Standard InChI InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1
Standard InChI Key FNTVEJPWKBETJW-FVGYRXGTSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Properties

Molecular Composition

Boc-L-3-thienylalanine DCHA consists of:

  • Boc-protected alanine: The tert-butoxycarbonyl group protects the α-amino group, enabling selective deprotection during peptide synthesis .

  • Thiophene substituent: A 3-thienyl group (a thiophene ring attached to the β-carbon) introduces aromatic character and potential bioactivity .

  • Dicyclohexylamine (DCHA) counterion: Enhances solubility in organic solvents and stabilizes the compound during handling .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₄₀N₂O₄S (DCHA salt)
Molecular Weight452.7 g/mol
Boiling Point434.7 ± 40.0°C (predicted)
Density1.2791 g/cm³ (estimated)
Storage Temperature0–5°C

Structural Variants and Synonyms

The compound is known by multiple names:

SynonymCAS Number
Boc-L-3-(3-Thienyl)-alanine DCHA83825-42-7
N-tert-butoxycarbonyl-3-thienyl-L-alanine331730-13-3
Boc-β-(3-thienyl)-Ala-OH DCHA7009103 (free acid)

The molecular formula differs between the free acid (C₁₂H₁₇NO₄S, MW 271.33) and the DCHA salt (C₂₄H₄₀N₂O₄S) , reflecting the addition of two cyclohexyl groups from the DCHA counterion.

Synthesis and Preparation

General Synthetic Approach

The synthesis involves two primary steps:

  • Boc Protection: The α-amino group of L-3-thienylalanine is protected using di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions .

  • Salt Formation: The free acid reacts with dicyclohexylamine to form the DCHA salt, improving solubility and stability .

Table 2: Critical Reagents and Conditions

StepReagents/ConditionsPurpose
Boc ProtectionBoc₂O, DMAP, dichloromethaneProtects amino group
Salt FormationDicyclohexylamine, THFEnhances solubility and stability

Applications in Research and Industry

Peptide Synthesis

Boc-L-3-thienylalanine DCHA serves as a building block in solid-phase peptide synthesis (SPPS). Its Boc group allows orthogonal protection strategies, enabling precise control during peptide chain elongation. The thiophene moiety enhances peptide stability and modulates interactions with biological targets (e.g., enzyme active sites or receptor pockets) .

Example:
In the synthesis of cyclic peptides, the thiophene group may act as a π-π stacking partner, stabilizing secondary structures .

Drug Development

The compound is pivotal in developing small-molecule therapeutics:

  • Target Binding: The thiophene ring improves binding affinity to receptors via hydrophobic interactions or aromatic stacking .

  • Prodrug Design: The Boc group can be cleaved under physiological conditions (e.g., via proteases), enabling targeted drug release .

Case Study:
Thiophene-containing peptides are explored as inhibitors of proteases linked to neurodegenerative diseases, such as Alzheimer’s .

Bioconjugation and Diagnostics

The free carboxyl group (after Boc deprotection) enables bioconjugation:

  • Antibody-Drug Conjugates (ADCs): The thiophene moiety may enhance conjugate stability or serve as a linker .

  • Biosensor Development: Thiophene’s aromaticity supports electron transfer in electrochemical biosensors .

Material Science

In polymer chemistry, the compound’s structure is leveraged for:

  • Conductive Polymers: Thiophene’s delocalized π-system contributes to electrical conductivity .

  • Self-Assembled Structures: Hydrophobic interactions between cyclohexyl groups may drive nanoscale organization .

HazardDescriptionSource
Eye IrritationMay cause redness or tearing
Skin IrritationPotential for contact dermatitis
Respiratory IrritationInhalation may trigger coughing

Table 3: First Aid Measures

Exposure RouteResponse
EyesFlush with water for ≥15 minutes
SkinWash with soap and water; seek aid
IngestionProvide water; contact a physician

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